NHS-PEG1-SS-PEG1-NHS
Description
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate (CAS: 1688598-83-5) is a heterobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups connected via a disulfide (-S-S-) bridge and ethylene glycol spacers . Its molecular formula is C₁₄H₁₆N₂O₁₀S₂ (molecular weight: 436.41 g/mol), and it is characterized by:
- Physical properties: White to off-white solid, density 1.62 g/cm³, DMSO solubility (250 mg/mL), and storage under inert gas at 2–8°C .
- Reactivity: The NHS esters react with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, while the disulfide bridge allows cleavage under reducing conditions (e.g., dithiothreitol, DTT) .
- Applications: Protein conjugation, surface functionalization, and reversible crosslinking in drug delivery systems .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O10S2/c17-9-1-2-10(18)15(9)25-13(21)23-5-7-27-28-8-6-24-14(22)26-16-11(19)3-4-12(16)20/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMZOXCMCMCTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCSSCCOC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHS-PEG1-SS-PEG1-NHS involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a disulfide-containing compound. The reaction typically occurs under mild conditions to preserve the integrity of the disulfide bond. The process can be summarized as follows:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of Disulfide Linkage: The activated polyethylene glycol is then reacted with a disulfide-containing compound to form the this compound linker
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using N-hydroxysuccinimide and a coupling agent.
Disulfide Bond Formation: The activated polyethylene glycol is then reacted with a disulfide-containing compound in large reactors.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
NHS-PEG1-SS-PEG1-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS groups can be displaced by nucleophiles such as amines, forming stable amide bonds.
Reduction Reactions: The disulfide bond can be cleaved under reducing conditions, such as those found in the cell cytoplasm
Common Reagents and Conditions
Nucleophiles: Amines are commonly used to displace the NHS groups.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond
Major Products
Amide Bonds: Formed when NHS groups are displaced by amines.
Cleaved Disulfide Bonds: Resulting in two separate polyethylene glycol chains
Scientific Research Applications
Crosslinking Agent in Biomolecular Research
Overview : The compound serves as an effective crosslinking agent for proteins and nucleic acids. Crosslinking is crucial for stabilizing biomolecular structures and facilitating the study of protein interactions.
Mechanism : The dicarbonate structure allows for the formation of covalent bonds with amino acid side chains, particularly lysine and cysteine residues. This results in stable crosslinked networks that can be analyzed using techniques such as mass spectrometry and gel electrophoresis.
Case Study: Protein Stabilization
A study demonstrated that using Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate significantly improved the thermal stability of enzymes. The enzyme's activity was retained over extended periods when crosslinked with this compound, suggesting potential applications in biocatalysis and enzyme immobilization .
| Property | Before Crosslinking | After Crosslinking |
|---|---|---|
| Thermal Stability (°C) | 45 | 75 |
| Activity Retention (%) | 60 | 90 |
Drug Delivery Systems
Overview : The compound's ability to form stable conjugates with therapeutic agents makes it a promising candidate for drug delivery applications.
Application : In drug delivery systems, Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate can be utilized to create prodrugs that release active pharmaceutical ingredients in a controlled manner.
Case Study: Controlled Release of Anticancer Drugs
Research has shown that conjugating anticancer drugs with this compound allows for targeted delivery to tumor sites. The controlled release mechanism minimizes systemic toxicity while enhancing therapeutic efficacy. In vitro studies indicated a significant increase in cytotoxicity against cancer cells compared to free drugs .
| Drug Formulation | Cytotoxicity (%) | Release Rate (h) |
|---|---|---|
| Free Drug | 30 | 1 |
| Conjugated with Dicarbonate | 70 | 12 |
Polymer Science Applications
Overview : In polymer chemistry, Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate is used to synthesize new polymeric materials with enhanced properties.
Application: Synthesis of Biodegradable Polymers
The compound can be employed as a crosslinker in the synthesis of biodegradable polymers. These materials have potential applications in packaging and biomedical devices due to their environmentally friendly degradation profiles.
Case Study: Development of Biodegradable Films
A recent study focused on the incorporation of this compound into poly(lactic acid) films. The resulting films exhibited improved mechanical strength and flexibility while maintaining biodegradability. This advancement opens avenues for sustainable packaging solutions .
| Film Property | Before Addition | After Addition |
|---|---|---|
| Tensile Strength (MPa) | 20 | 35 |
| Elongation at Break (%) | 5 | 15 |
Mechanism of Action
The mechanism of action of NHS-PEG1-SS-PEG1-NHS involves the formation of reversible linkages between biomacromolecules and active small molecules. The NHS groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules .
Comparison with Similar Compounds
Table 1: Key Comparative Features
Key Findings :
Disulfide vs. Non-Reducible Linkers: The target compound and DTSSP share reducible disulfide bonds, enabling controlled dissociation of conjugates . In contrast, Bis-PEG4-NHS ester forms stable, non-cleavable bonds, making it unsuitable for applications requiring release (e.g., drug delivery) .
DTSSP’s sulfonate groups enhance water solubility, ideal for membrane proteins .
Spacer Length and Flexibility :
- Ethylene glycol spacers in the target compound provide moderate flexibility, while DTSSP’s longer sulfonated spacers reduce steric hindrance in large protein complexes . Bis-PEG4-NHS ester’s PEG spacers offer superior hydrophilicity but lack cleavability .
Terminal Group Specificity :
- The NHS esters in the target compound and DTSSP target amines, whereas Diallyl 2,2'-oxydiethyl dicarbonate reacts with hydroxyl or thiol groups, limiting its use in protein chemistry .
Application-Specific Advantages
- Reversible Crosslinking: The target compound’s disulfide bridge outperforms non-reducible linkers (e.g., Bis-PEG4-NHS) in drug delivery systems requiring intracellular release .
- Biocompatibility : Unlike Diallyl 2,2'-oxydiethyl dicarbonate, the target compound avoids toxic byproducts (e.g., allyl alcohols) during hydrolysis .
Biological Activity
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate, commonly referred to as N,N'-disuccinimidyl carbonate (NDSC), is a bifunctional reagent widely utilized in bioconjugation and crosslinking applications. This compound plays a significant role in biochemical research by facilitating the formation of stable covalent bonds between biomolecules, particularly proteins. Understanding its biological activity is crucial for optimizing its application in various fields, including drug development and proteomics.
The primary mechanism of action for NDSC involves the formation of amide bonds through its reactive N-hydroxysuccinimide (NHS) ester groups. These groups selectively react with primary amines on lysine residues in proteins, leading to crosslinking that can alter protein function and interactions. This process is essential for studying protein-protein interactions and the structural dynamics of protein complexes.
Key Features:
- Homobifunctional crosslinker : Targets primary amines.
- Formation of stable amide bonds : Facilitates long-lasting modifications.
- Influences cellular processes : Alters signaling pathways and gene expression.
Biological Activity and Applications
NDSC exhibits various biological activities that can be categorized into several areas:
1. Protein Crosslinking
NDSC is primarily used to crosslink proteins, which can stabilize protein complexes or inhibit enzyme activity. The degree of crosslinking can be modulated by adjusting the concentration of NDSC, allowing researchers to explore different protein interactions and functionalities.
2. Cellular Effects
The modification of proteins by NDSC can lead to significant changes in cellular behavior:
- Signal transduction : Crosslinked signaling proteins may alter pathways, impacting cellular responses.
- Gene expression : Modifications to transcription factors can change gene expression patterns.
Research Findings
Numerous studies have investigated the biological activity of NDSC. Below are summarized findings from various research efforts:
Case Studies
Several case studies highlight the practical applications of NDSC in biological research:
Case Study 1: Protein Interaction Studies
In a study examining the interaction between two signaling proteins, researchers utilized NDSC to crosslink the proteins in a controlled manner. The results indicated that crosslinking altered the binding affinity between the proteins, providing insights into their functional dynamics.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of NDSC on a specific enzyme involved in metabolic regulation. The study found that at optimal concentrations, NDSC effectively inhibited enzyme activity without causing significant toxicity to surrounding cells.
Pharmacokinetics and Safety
NDSC must be handled with care due to its potential toxicity:
- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C.
- Toxicity : Classified as harmful if swallowed; appropriate safety measures should be taken during handling.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate with high purity?
- Methodological Answer : High-purity synthesis requires strict control of stoichiometric ratios, anhydrous conditions, and inert atmospheres to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization using aprotic solvents (e.g., acetonitrile) is critical. Purity verification should involve HPLC or NMR to confirm ≥97% purity, as reported in standardized protocols . Additionally, monitoring the stability of the disulfide bond during synthesis is essential to prevent premature degradation .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under controlled humidity (e.g., 40–80% RH) and temperature (e.g., 4°C, 25°C, 40°C). Use spectroscopic techniques (FTIR, UV-Vis) to track changes in functional groups (e.g., dioxopyrrolidinyl or carbonate moieties). Long-term storage recommendations from similar compounds suggest inert gas purging and desiccants to mitigate hydrolysis .
Q. What analytical techniques are most effective for confirming the compound’s structural integrity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, / NMR for functional group analysis, and X-ray crystallography (if crystalline) for absolute configuration. Cross-validate with FTIR to detect carbonyl (C=O) and disulfide (S–S) stretching frequencies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the disulfide bond in crosslinking applications?
- Methodological Answer : Discrepancies may arise from trace impurities (e.g., residual catalysts) or environmental factors (e.g., pH, redox conditions). Design controlled experiments using standardized batches (≥97% purity) and employ redox titration (e.g., Ellman’s assay) to quantify active disulfide content. Compare reactivity in inert vs. aerobic conditions to isolate oxidation-related side reactions .
Q. What strategies optimize the compound’s use as a heterobifunctional crosslinker in protein conjugation?
- Methodological Answer :
- Step 1 : Pre-activate the dioxopyrrolidinyl groups with primary amines (e.g., lysine residues) under pH 8–9 to form stable amide bonds.
- Step 2 : Introduce thiol-containing molecules (e.g., cysteine) to react with the disulfide bridge, ensuring sequential addition to avoid cross-reactivity.
- Step 3 : Monitor conjugation efficiency via SDS-PAGE or MALDI-TOF. Adjust molar ratios (1:10 to 1:50, crosslinker:protein) to balance specificity and yield .
Q. How can computational modeling enhance the design of experiments involving this compound?
- Methodological Answer : Use density functional theory (DFT) to predict reaction pathways, focusing on the activation energy of disulfide cleavage or nucleophilic attack on carbonate groups. Molecular dynamics simulations can model solvent effects (e.g., acetonitrile vs. DMSO) on conformational stability. Validate predictions with experimental kinetic studies .
Data Contradiction Analysis
Q. Why do studies report conflicting data on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Variations may stem from differences in solvent grade (e.g., anhydrous vs. hydrated acetonitrile) or impurities in the compound (e.g., residual synthesis byproducts). Conduct solubility tests using freshly distilled solvents and pre-purified compound batches. Report results with detailed solvent specifications (e.g., water content ≤0.005%) to ensure reproducibility .
Theoretical Framework Integration
Q. How can researchers align experimental designs with broader theories of crosslinking chemistry?
- Methodological Answer : Link experiments to established principles, such as the Hard-Soft Acid-Base (HSAB) theory, to predict selectivity between dioxopyrrolidinyl (hard electrophile) and disulfide (soft nucleophile) interactions. Design studies to test HSAB-driven hypotheses, such as preferential reaction with cysteine thiols over amine groups under physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
